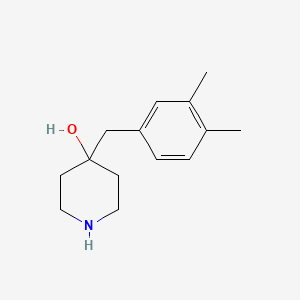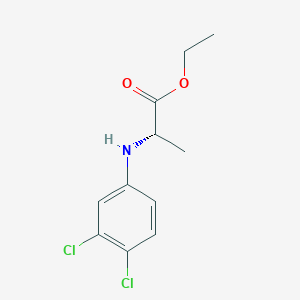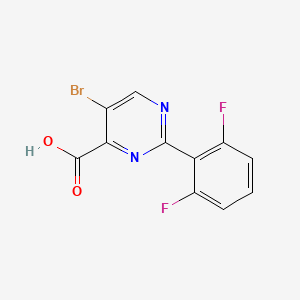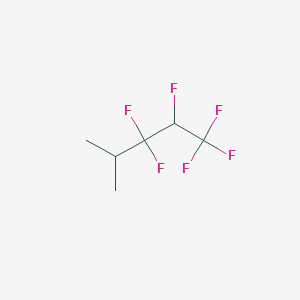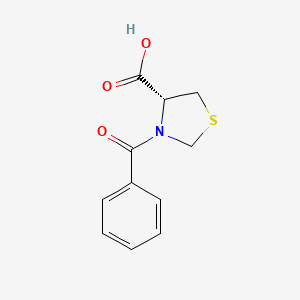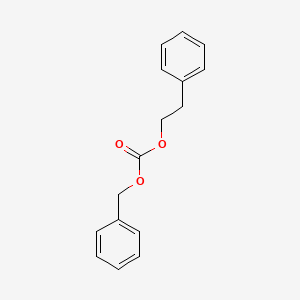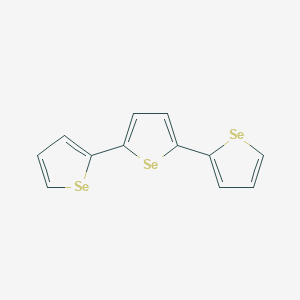
2,5-di(selenophen-2-yl)selenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’:5’,2’'-Terselenophene is a selenium-containing heterocyclic compound. It is part of the selenophene family, which is known for its unique properties and potential applications in various fields, including organic electronics and medicinal chemistry. The presence of selenium atoms in its structure imparts distinct electronic and chemical characteristics, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’'-Terselenophene typically involves the cyclization of appropriate precursors. One common method is the [2+2+1] cyclization of terminal alkynes with elemental selenium . This reaction is known for its high atom- and step-economy, excellent regioselectivity, and good functional group tolerance.
Industrial Production Methods: While specific industrial production methods for 2,2’:5’,2’'-Terselenophene are not extensively documented, the general approach involves the use of scalable cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’:5’,2’'-Terselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to selenides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under controlled conditions.
Major Products: The reactions typically yield a range of products, including selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’:5’,2’'-Terselenophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound exhibits biological activity, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Mecanismo De Acción
The mechanism of action of 2,2’:5’,2’'-Terselenophene involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its biological effects, including its antioxidant and anticancer properties .
Comparación Con Compuestos Similares
2,2’5’,2’'-Terthiophene: A sulfur analog with similar electronic properties but different reactivity due to the presence of sulfur instead of selenium.
2,2’5’,2’'-Quaterthiophene: Another sulfur-containing compound with extended conjugation, used in organic electronics.
Benzoselenophene: A selenium-containing compound with a fused benzene ring, exhibiting distinct electronic properties.
Uniqueness: 2,2’:5’,2’'-Terselenophene stands out due to its selenium content, which imparts unique redox properties and biological activities
Propiedades
Número CAS |
67308-30-9 |
|---|---|
Fórmula molecular |
C12H8Se3 |
Peso molecular |
389.1 g/mol |
Nombre IUPAC |
2,5-di(selenophen-2-yl)selenophene |
InChI |
InChI=1S/C12H8Se3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H |
Clave InChI |
GXFXPQDUKFAMCP-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C2=CC=C([Se]2)C3=CC=C[Se]3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



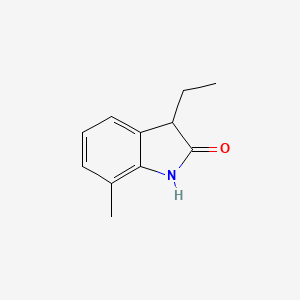
![Benzamide,5-chloro-2-hydroxy-n-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B8473741.png)
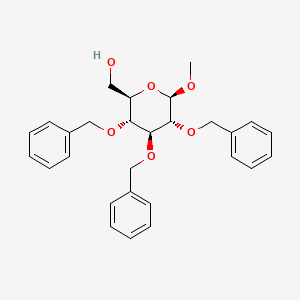
![N-Ethyl-N-(2-hydroxyethyl)-N-[2-(4-methylphenoxy)ethyl]-amine](/img/structure/B8473747.png)
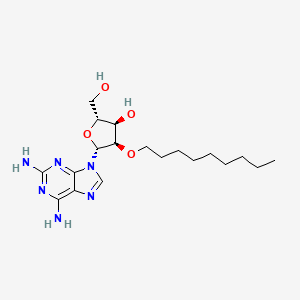
![3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B8473758.png)
![[1-(4-Methoxy-phenyl)-cyclohexyl]-acetic acid](/img/structure/B8473765.png)
